molecular formula C15H24O2 B1673425 1-O-Hexyl-2,3,5-trimethylhydroquinone CAS No. 148081-72-5

1-O-Hexyl-2,3,5-trimethylhydroquinone

Cat. No. B1673425
M. Wt: 236.35 g/mol
InChI Key: ATMNQRRJNBCQJO-UHFFFAOYSA-N
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Description

1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) is a potent lipophilic phenolic antioxidant . It has considerable anti-oxidative activity by directly reacting with reactive oxygen species (ROS) and scavenging ROS to form more stable free radicals . It is a hydroquinone monoalkylether .


Chemical Reactions Analysis

HTHQ has considerable anti-oxidative activity by directly reacting with reactive oxygen species (ROS), including peroxyl radicals, and scavenging them to form more stable free radicals .

Scientific Research Applications

Antioxidant and Therapeutic Potential

HTHQ has been recognized for its promising antioxidant properties, offering therapeutic potential for conditions such as hepatic fibrosis. A study demonstrated the tolerability and pharmacokinetics of HTHQ in healthy volunteers, highlighting its minimal absorption and slow elimination, suggesting its consistency with once-a-day dosing (Kim et al., 2015). Furthermore, HTHQ's activation of the Nrf2 pathway, inducing the expression of antioxidant-related enzymes, suggests its potential as a therapeutic agent for oxidative stress-induced diseases (Kim et al., 2017).

Chemoprevention in Carcinogenesis

Research has explored the chemopreventive effects of HTHQ on colon and prostate carcinogenesis in rats, indicating its ability to reduce the multiplicity of colon adenocarcinomas and atypical hyperplasias of the ventral prostate. This effect is attributed to its interference with DNA adduct formation, showcasing HTHQ's potential in cancer prevention strategies (Futakuchi et al., 2002).

Neuroprotective Effects

The neuroprotective effects of HTHQ have been investigated, particularly against l-DOPA-induced cytotoxicity in PC12 cells, a model for dopaminergic neuronal cell death. HTHQ was found to protect against cell death and reduce oxidative stress by modulating signaling pathways critical for cell survival. This suggests HTHQ's potential ameliorative effects against oxidative stress-induced dopaminergic neuronal cell death (Park, Kang, & Lee, 2019).

Role in Preeclampsia

HTHQ's role in ameliorating the development of preeclampsia, a pregnancy complication characterized by high blood pressure and signs of organ damage, has been studied. HTHQ treatment significantly reduced systolic blood pressure, proteinuria, and oxidative stress in a mouse model of preeclampsia, highlighting its potential therapeutic application in managing this condition (Jiang et al., 2021).

Safety And Hazards

When handling HTHQ, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

4-hexoxy-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMNQRRJNBCQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C(=C1)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020697
Record name 1-O-Hexyl-2,3,5-trimethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Hexyl-2,3,5-trimethylhydroquinone

CAS RN

148081-72-5
Record name HTHQ
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148081-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Hexyl-2,3,5-trimethylhydroquinone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HX-1171
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12162
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-O-Hexyl-2,3,5-trimethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HX-1171
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BK60I8RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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